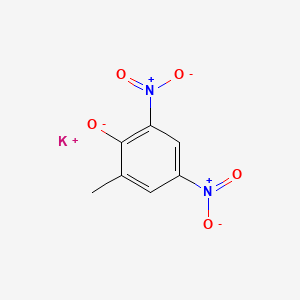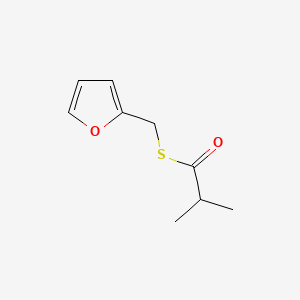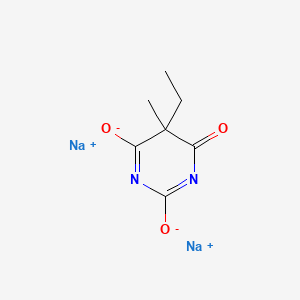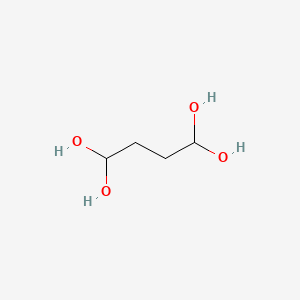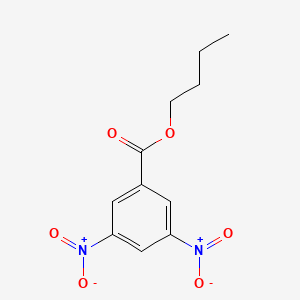
Butyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with butanol. One common method involves the use of 3,5-dinitrobenzoyl chloride, which is prepared by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The resulting 3,5-dinitrobenzoyl chloride is then reacted with butanol in the presence of a base, such as pyridine, to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and butanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: The major products are 3,5-diaminobenzoate derivatives.
Hydrolysis: The major products are 3,5-dinitrobenzoic acid and butanol.
Aplicaciones Científicas De Investigación
Butyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness
Butyl 3,5-dinitrobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its ethyl, methyl, and propyl counterparts, the butyl ester may exhibit different solubility, reactivity, and biological activity profiles .
Propiedades
Número CAS |
10478-02-1 |
|---|---|
Fórmula molecular |
C11H12N2O6 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
butyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3 |
Clave InChI |
LDMPZJOBKLVTKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


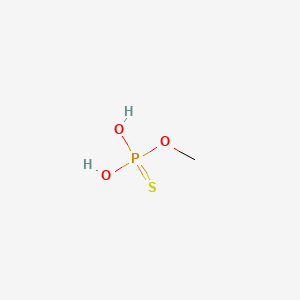
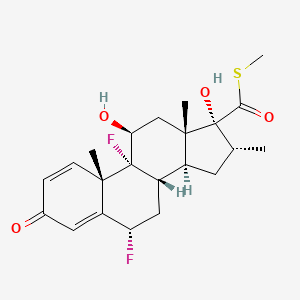
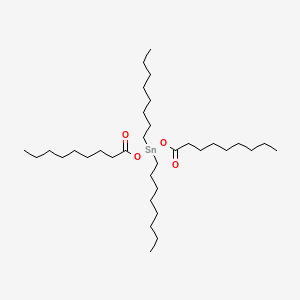
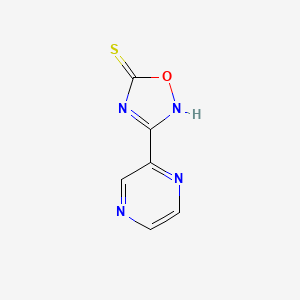

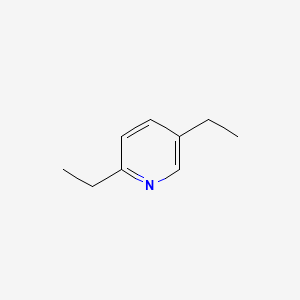
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
